![molecular formula C23H21N5O2 B2812961 8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 476481-32-0](/img/structure/B2812961.png)
8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Scientific Research Applications
Pharmacological Activities and Potential Therapeutic Applications
A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione has been synthesized and evaluated, showing potent ligand activities for the 5-HT(1A) receptor. Preliminary pharmacological evaluations indicated anxiolytic-like and antidepressant activities in mice, suggesting the compound's potential for developing new treatments for affective disorders (Zagórska et al., 2009). Further structure-activity relationship studies have identified potent 5-HT1A, 5-HT7 receptor ligands, and mixed 5-HT1A/5-HT7 receptor ligands with additional affinity for dopamine D2 receptors, highlighting the compound's multifaceted pharmacological profile and its potential as a therapeutic agent (Zagórska et al., 2015).
Receptor Affinity and Molecular Modeling
The receptor affinity and inhibitory activities of various derivatives, including octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives, have been investigated, revealing insights into the structural features responsible for receptor and enzyme activity. These studies suggest that certain derivatives could serve as promising structures for further modification and detailed study, potentially leading to the development of novel ligands with specific receptor affinities (Zagórska et al., 2016).
Antidepressant-like Activity and Safety Profile
The antidepressant-like activity and safety profile of specific imidazopurine-2,4-dione derivatives have been evaluated, demonstrating their potential as antidepressants with favorable safety and tolerability profiles. These studies offer valuable insights into the compounds' pharmacological properties and therapeutic potential, underscoring the importance of ongoing research into their mechanisms of action and efficacy (Partyka et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The compound “8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a type of purine derivative that has been synthesized as a nonclassical antifolate . The primary targets of this compound are dihydrofolate reductase (rhDHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play crucial roles in the folate pathway, which is deeply involved in the synthesis of DNA nucleotides .
Mode of Action
The compound interacts with its targets (rhDHFR, TS, and AICARFT) and inhibits their activities . This inhibition disrupts the folate pathway, leading to a decrease in the synthesis of DNA nucleotides
Biochemical Pathways
The compound affects the folate pathway, which is vital for the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway (rhDHFR, TS, and AICARFT), the compound disrupts the normal functioning of the pathway, leading to downstream effects such as a decrease in DNA synthesis .
Pharmacokinetics
It is mentioned that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion , which could impact their bioavailability.
Result of Action
The compound has been shown to have anti-proliferative activities against HL60 and HeLa cells . Treatment with the compound leads to S-phase arrest and induction of apoptosis in HL-60 cells . The compound’s action induces apoptosis through a lysosome-nonmitochondrial pathway .
properties
IUPAC Name |
6-(4-ethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-4-15-10-12-17(13-11-15)28-18(16-8-6-5-7-9-16)14-27-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h5-14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJFUMQURCQZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
CAS RN |
476481-32-0 |
Source
|
Record name | 8-(4-ETHYLPHENYL)-1,3-DIMETHYL-7-PHENYL-1H-IMIDAZO(2,1-F)PURINE-2,4(3H,8H)-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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